molecular formula C15H16F3N7 B10939628 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10939628
M. Wt: 351.33 g/mol
InChI Key: WIPFIFKGJSDWPI-UHFFFAOYSA-N
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Description

N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound featuring pyrazole and pyrimidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents include various alkylating agents, bases, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

N-[(1,5-DIMETHYL-1H-PYRA

Properties

Molecular Formula

C15H16F3N7

Molecular Weight

351.33 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C15H16F3N7/c1-9-10(6-21-25(9)3)5-19-14-22-12(11-7-20-24(2)8-11)4-13(23-14)15(16,17)18/h4,6-8H,5H2,1-3H3,(H,19,22,23)

InChI Key

WIPFIFKGJSDWPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)C

Origin of Product

United States

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